![molecular formula C11H14ClF2N3S B12232609 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B12232609.png)
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine atoms and a thienyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole core: The synthesis begins with the preparation of the pyrazole core through the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the thienylmethyl group: The thienylmethyl group is attached through a nucleophilic substitution reaction involving the corresponding thienylmethyl halide.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled reaction conditions, such as specific temperature and pH.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or thienylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological studies: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core and fluoroethyl group but differs in the presence of a carboxylic acid group instead of a methyl group.
1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This compound features a unique combination of a fluoroethyl group, a thienyl group, and a methyl group attached to the pyrazole core, which may enhance its reactivity and biological efficacy.
The compound's molecular formula is C11H14F2N3S with a molecular weight of approximately 293.76 g/mol. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H14F2N3S |
Molecular Weight | 293.76 g/mol |
IUPAC Name | 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride |
InChI | InChI=1S/C11H13F2N3S.ClH/c1... |
InChI Key | ZQDQIGDKPARCLG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1CCF)NCC2=CC=C(S2)F.Cl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms and the thienyl moiety may enhance binding affinity and specificity towards these targets, leading to potential therapeutic effects.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
HepG2 (liver cancer) | 54.25 | Moderate inhibition |
HeLa (cervical cancer) | 38.44 | Significant inhibition |
A549 (lung cancer) | Not specified | Potential activity |
These findings suggest that the compound may exert antiproliferative effects through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In addition to anticancer properties, certain pyrazole derivatives have demonstrated anti-inflammatory effects. The incorporation of specific substituents at the N-position of the pyrazole ring can modulate these activities. For example, compounds with thienyl groups have been linked to enhanced anti-inflammatory responses in preclinical models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituent groups significantly affect biological outcomes. The presence of fluorinated groups and thienyl moieties has been correlated with increased potency against specific targets, while other substitutions may lead to reduced activity:
Substituent | Effect on Activity |
---|---|
Fluoroethyl | Increased binding affinity |
Thienyl | Enhanced anticancer properties |
Methyl | Modulation of pharmacokinetics |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:
- Study on Pyrazole Derivatives : A study reported that certain pyrazole derivatives exhibited selective inhibition against cancer cell lines with IC50 values ranging from 30 µM to 60 µM. The incorporation of fluorinated groups was crucial for enhancing their anticancer activity .
- Anti-inflammatory Effects : Another investigation highlighted that pyrazole derivatives with thienyl substitutions showed significant anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases .
- Mechanistic Insights : Research utilizing docking studies has elucidated the binding interactions between pyrazole derivatives and their target proteins, confirming that specific functional groups enhance selectivity and potency .
Properties
Molecular Formula |
C11H14ClF2N3S |
---|---|
Molecular Weight |
293.76 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2N3S.ClH/c1-8-10(7-15-16(8)5-4-12)14-6-9-2-3-11(13)17-9;/h2-3,7,14H,4-6H2,1H3;1H |
InChI Key |
ZQDQIGDKPARCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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